molecular formula C20H22N4O2S B2977304 N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896319-08-7

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Número de catálogo: B2977304
Número CAS: 896319-08-7
Peso molecular: 382.48
Clave InChI: GIPHJTYLTDXVLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido-triazinone core linked via a sulfanyl-acetamide bridge to a 4-butylphenyl group.

Propiedades

IUPAC Name

N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-4-5-15-7-9-16(10-8-15)21-18(25)13-27-19-22-17-11-6-14(2)12-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPHJTYLTDXVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound classified as an acetamide. Its structural complexity and unique functional groups suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

The biological activity of N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is hypothesized to involve:

1. Antioxidant Activity

  • The compound may exhibit the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Potential

  • Preliminary studies suggest that it could inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting cell cycle progression.

3. Enzyme Inhibition

  • Similar compounds have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Enzyme Inhibition Studies

Research indicates that compounds with structural similarities to N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit varying degrees of enzyme inhibition.

Compound Target Enzyme IC50 (μM)
Compound AAChE10–20
Compound BBChE15–25
Compound CCOX-II0.52–22.25

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. For instance, related compounds have shown IC50 values ranging from 10 to 20 μM against AChE and BChE .

The mechanism of action for N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide likely involves binding to specific active sites on target enzymes or receptors. This binding can modulate their activity and influence various biological pathways:

Potential Mechanisms Include:

  • Competitive Inhibition: Competing with substrates for the active site.
  • Allosteric Modulation: Binding to sites other than the active site to alter enzyme conformation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antioxidant Properties: A study demonstrated that related acetamides exhibited significant free radical scavenging activity in vitro .
  • Cancer Cell Proliferation: Research indicated that certain pyrido[1,2-a][1,3,5]triazin derivatives inhibited proliferation in various cancer cell lines by inducing apoptosis .
  • Enzyme Inhibition: A comparative analysis showed that compounds with similar structures effectively inhibited cholinesterases with IC50 values comparable to established inhibitors .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The compound shares a sulfanyl-acetamide backbone with several analogues reported in the literature. Key differences lie in the heterocyclic core and aryl substituents:

Compound Name Heterocyclic Core Aryl Substituent Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 4-butylphenyl ~428.5 (estimated) High lipophilicity (logP >3)
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-chlorophenyl 325.8 Moderate solubility, crystalline
8t (N-(5-chloro-2-methylphenyl)-2-{[oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-oxadiazole 5-chloro-2-methylphenyl 428.5 Amorphous solid, poor aqueous solubility
VUAA-1 (Orco agonist) 1,2,4-triazole 4-ethylphenyl 338.4 High receptor binding affinity

Key Observations :

  • The pyrido-triazinone core in the target compound introduces a fused-ring system distinct from simpler triazole or oxadiazole cores in analogues. This may confer unique electronic properties and steric effects.
Enzyme Inhibition

Compounds with sulfanyl-acetamide motifs, such as 8t and 8u (), exhibit inhibitory activity against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE). For example:

  • 8t : IC₅₀ = 12.3 µM (LOX), 18.7 µM (α-glucosidase) .
  • 8u : IC₅₀ = 23.5 µM (LOX), 32.1 µM (BChE) .
Receptor Agonism

VUAA-1 and OLC-12 () are Orco agonists with EC₅₀ values in the low micromolar range. While the target compound lacks a triazole core critical for Orco binding, its sulfanyl-acetamide group could serve as a scaffold for receptor modulation in related pathways .

Crystallographic and Stability Insights

Crystal structures of analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal that sulfanyl-acetamide derivatives often form intermolecular hydrogen bonds (N–H···O and N–H···S) and π-π stacking interactions. These features stabilize the crystal lattice and may influence solubility and stability . The target compound’s butyl chain could disrupt packing efficiency, leading to amorphous solid forms compared to crystalline chlorophenyl analogues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.